N-(Cyanomethyl)-1-propan-2-yl-2-(trifluoromethyl)benzimidazole-5-carboxamide
Description
N-(Cyanomethyl)-1-propan-2-yl-2-(trifluoromethyl)benzimidazole-5-carboxamide is a benzimidazole derivative featuring a trifluoromethyl group at position 2, an isopropyl (propan-2-yl) substituent at position 1, and a carboxamide group at position 3. The carboxamide nitrogen is further substituted with a cyanomethyl moiety. Benzimidazole scaffolds are known for their pharmacological relevance, including antiparasitic and kinase inhibitory activities .
Synthetic routes for analogous carboxamides often involve coupling reactions (e.g., HATU-mediated amidation) and HPLC purification, as seen in related compounds .
Properties
IUPAC Name |
N-(cyanomethyl)-1-propan-2-yl-2-(trifluoromethyl)benzimidazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13F3N4O/c1-8(2)21-11-4-3-9(12(22)19-6-5-18)7-10(11)20-13(21)14(15,16)17/h3-4,7-8H,6H2,1-2H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKOZGMCUNMULPF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C2=C(C=C(C=C2)C(=O)NCC#N)N=C1C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13F3N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(Cyanomethyl)-1-propan-2-yl-2-(trifluoromethyl)benzimidazole-5-carboxamide typically involves multiple steps, starting with the formation of the benzimidazole core. One common approach is the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions. The subsequent introduction of the cyanomethyl group and the trifluoromethyl group can be achieved through nucleophilic substitution reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can enhance the efficiency of the synthesis process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: N-(Cyanomethyl)-1-propan-2-yl-2-(trifluoromethyl)benzimidazole-5-carboxamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles like sodium cyanide (NaCN) and various alkyl halides.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions employed.
Scientific Research Applications
Chemistry: In the field of chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology: N-(Cyanomethyl)-1-propan-2-yl-2-(trifluoromethyl)benzimidazole-5-carboxamide has shown potential biological activity, including antimicrobial and antifungal properties. It can be used in the development of new drugs and treatments for various infections.
Medicine: In medicine, this compound is being investigated for its potential therapeutic applications. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the treatment of diseases such as cancer and inflammatory disorders.
Industry: In the industrial sector, this compound is used in the production of agrochemicals, pharmaceuticals, and advanced materials. Its unique properties contribute to the development of innovative products and solutions.
Mechanism of Action
The mechanism by which N-(Cyanomethyl)-1-propan-2-yl-2-(trifluoromethyl)benzimidazole-5-carboxamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact mechanism can vary depending on the application and the specific biological system involved.
Comparison with Similar Compounds
Structural Analogues and Core Heterocycles
The compound’s structural analogues differ primarily in their core heterocycles and substitution patterns. Key examples include:
(a) N-(Cyanomethyl)-4-(trifluoromethyl)-3-pyridinecarboxamide
- Core Structure : Pyridine ring (six-membered, one nitrogen).
- Substituents: Trifluoromethyl at position 4, carboxamide at position 3, and cyanomethyl on the carboxamide nitrogen.
- Pyridine derivatives are often less metabolically stable than benzimidazoles due to higher electron-deficient character .
(b) N-(2-Chloro-6-methylphenyl)-2-((6-(4-(2-hydroxyethyl)piperazin-1-yl)-2-methylpyrimidin-4-yl)amino)thiazole-5-carboxamide
- Core Structure : Thiazole (five-membered, sulfur, nitrogen) and pyrimidine (six-membered, two nitrogens).
- Substituents : Chloro-methylphenyl, hydroxyethyl-piperazinyl, and methyl groups.
- Piperazinyl groups improve water solubility, unlike the cyanomethyl and trifluoromethyl groups in the target compound .
Physicochemical and Bioactivity Comparison
Q & A
Q. What are the optimal synthetic routes for N-(Cyanomethyl)-1-propan-2-yl-2-(trifluoromethyl)benzimidazole-5-carboxamide, and how do reaction conditions influence yield?
- Methodological Answer : Synthesis typically involves multi-step reactions starting with functionalization of the benzimidazole core. For example:
- Step 1 : Condensation of 2-(trifluoromethyl)benzimidazole with propan-2-yl halides under basic conditions (e.g., K₂CO₃ in DMF) to introduce the isopropyl group .
- Step 2 : Cyanomethylation via nucleophilic substitution using cyanomethyl bromide in anhydrous solvents (e.g., chloroform) at 40–60°C .
- Step 3 : Carboxamide formation via coupling reactions (e.g., EDC/HOBt-mediated amidation) with benzoic acid derivatives .
Key Variables : - Temperature control (<60°C) prevents decomposition of the trifluoromethyl group .
- Solvent polarity (e.g., DMF vs. THF) affects reaction kinetics and purity .
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